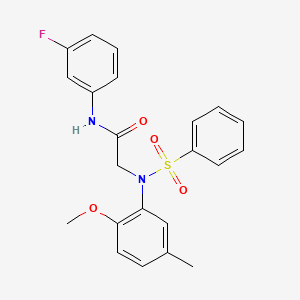
5-Bromo-3-(methylamino)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(methylamino)pyridine-2-carboxylic acid is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(methylamino)pyridine-2-carboxylic acid typically involves the bromination of 3-(methylamino)pyridine-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-25°C to control the rate of bromination and avoid over-bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(methylamino)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Typical solvents are dimethylformamide (DMF) and tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Palladium on carbon (Pd/C) with hydrogen gas (H2) is commonly employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used
Major Products Formed
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of de-brominated pyridine derivatives.
Coupling Reactions: Formation of biaryl compounds
Applications De Recherche Scientifique
5-Bromo-3-(methylamino)pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 5-bromo-3-(methylamino)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methylpyridine-3-carboxylic acid: Similar structure but with a methyl group instead of a methylamino group.
5-Bromo-2-methoxypyridine-3-carboxylic acid: Similar structure but with a methoxy group instead of a methylamino group.
Uniqueness
5-Bromo-3-(methylamino)pyridine-2-carboxylic acid is unique due to the presence of the methylamino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions in medicinal chemistry applications, making it a valuable compound for drug development .
Propriétés
Formule moléculaire |
C7H7BrN2O2 |
|---|---|
Poids moléculaire |
231.05 g/mol |
Nom IUPAC |
5-bromo-3-(methylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-5-2-4(8)3-10-6(5)7(11)12/h2-3,9H,1H3,(H,11,12) |
Clé InChI |
IAXOYSTZEIRUBD-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(N=CC(=C1)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12455149.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455164.png)
![N-(4-ethylphenyl)-N'-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide](/img/structure/B12455181.png)
![2-{[(4-tert-butylphenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12455185.png)
![N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12455195.png)
![1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane](/img/structure/B12455201.png)


![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12455222.png)
![Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12455234.png)
![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12455236.png)

